molecular formula C14H15N3O B12616306 1-(4-Azidobutoxy)naphthalene CAS No. 917501-67-8

1-(4-Azidobutoxy)naphthalene

Cat. No.: B12616306
CAS No.: 917501-67-8
M. Wt: 241.29 g/mol
InChI Key: TWWJPVYERBQKQG-UHFFFAOYSA-N
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Description

1-(4-Azidobutoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.

Preparation Methods

The synthesis of 1-(4-Azidobutoxy)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 4-bromobutanol.

    Reaction with Sodium Azide: 4-bromobutanol is reacted with sodium azide to form 4-azidobutanol.

    Etherification: The 4-azidobutanol is then reacted with naphthol in the presence of a base to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(4-Azidobutoxy)naphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. Major products formed from these reactions include amines and triazoles .

Scientific Research Applications

1-(4-Azidobutoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and amines.

    Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Azidobutoxy)naphthalene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for bioconjugation and material science .

Comparison with Similar Compounds

1-(4-Azidobutoxy)naphthalene can be compared with other naphthalene derivatives such as:

    1-(4-Bromobutoxy)naphthalene: Similar structure but with a bromine atom instead of an azido group.

    1-(4-Aminobutoxy)naphthalene: Formed by the reduction of this compound.

    1-(4-Hydroxybutoxy)naphthalene: Formed by the hydrolysis of this compound.

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications .

Properties

CAS No.

917501-67-8

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(4-azidobutoxy)naphthalene

InChI

InChI=1S/C14H15N3O/c15-17-16-10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2

InChI Key

TWWJPVYERBQKQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCN=[N+]=[N-]

Origin of Product

United States

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